Glycine, L-alanyl-L-leucyl-
Description
Glycine, L-alanyl-L-leucyl- (molecular formula: C₁₁H₂₁N₃O₄) is a tripeptide composed of glycine, L-alanine, and L-leucine residues. It is synthesized through sequential peptide bond formation, where glycine is linked to the N-terminal of L-alanine, which is further connected to L-leucine . This compound belongs to the broader class of oligopeptides and shares structural similarities with other di- and tripeptides derived from proteinogenic amino acids. Its molecular weight is approximately 259.3 g/mol, and its physicochemical properties (e.g., solubility, stability) are influenced by the hydrophobic leucine residue and the small glycine moiety .
Properties
CAS No. |
60030-20-8 |
|---|---|
Molecular Formula |
C11H21N3O4 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(14-10(17)7(3)12)11(18)13-5-9(15)16/h6-8H,4-5,12H2,1-3H3,(H,13,18)(H,14,17)(H,15,16)/t7-,8-/m0/s1 |
InChI Key |
MNZHHDPWDWQJCQ-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Ala-DL-Leu-Gly can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reaction, the protecting groups are removed to yield the desired tripeptide .
Industrial Production Methods
Industrial production of DL-Ala-DL-Leu-Gly follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions
DL-Ala-DL-Leu-Gly can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the tripeptide can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or side chains of the amino acids.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
DL-Ala-DL-Leu-Gly has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: The tripeptide is used in studies of protein structure and function, as well as in enzyme-substrate interactions.
Medicine: DL-Ala-DL-Leu-Gly is investigated for its potential therapeutic effects and as a building block for peptide-based drugs.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of DL-Ala-DL-Leu-Gly involves its interaction with specific molecular targets and pathways. The tripeptide can bind to enzymes and receptors, modulating their activity. The exact mechanism depends on the specific biological context and the target molecules involved. For example, it can act as a substrate for proteolytic enzymes, leading to the formation of smaller peptide fragments .
Comparison with Similar Compounds
Amino Acid Sequence and Functional Groups
Glycine, L-alanyl-L-leucyl- can be compared to peptides with analogous sequences or residue combinations:
| Compound Name | Sequence/Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Glycine, L-alanyl-L-leucyl- | Gly-Ala-Leu | C₁₁H₂₁N₃O₄ | 259.3 | Hydrophobic C-terminal leucine |
| L-Prolyl-L-leucyl-glycinamide | Pro-Leu-Gly-NH₂ | C₁₃H₂₃N₅O₃ | 297.3 | Amidated C-terminal; neuropeptide |
| Cyclo(glycyl-L-leucyl) | Cyclic Gly-Leu | C₈H₁₄N₂O₂ | 170.2 | Cyclic structure; enhanced stability |
| Glycine, L-phenylalanyl-L-alanyl- | Phe-Ala-Gly | C₁₄H₁₉N₃O₄ | 293.3 | Aromatic phenylalanine residue |
The inclusion of leucine confers hydrophobicity, while glycine enhances flexibility. Cyclic peptides (e.g., cyclo(glycyl-L-leucyl)) exhibit greater metabolic stability compared to linear analogs like Gly-Ala-Leu .
Physicochemical Properties
- Solubility : Glycine, L-alanyl-L-leucyl- is moderately soluble in water due to the glycine residue but less soluble than purely polar peptides (e.g., glycyl-glycine) .
- Thermal Stability: N-acetylated derivatives of alanine and leucine (e.g., N-acetyl-L-alanine) exhibit higher heat capacities (∼250 J/mol·K at 298 K) compared to non-acetylated peptides, suggesting that terminal modifications influence stability .
Embryotoxicity and Neuropeptide Effects
L-Prolyl-L-leucyl-glycinamide (MIF), a structurally related tripeptide, induces dose-dependent embryotoxic effects in chick embryos, including body wall defects .
Role in Traditional Medicine and Signaling Pathways
However, the specific role of Gly-Ala-Leu in these pathways remains uncharacterized, unlike larger peptides such as L-arginyl-L-leucyl-L-arginyl-L-lysyl- (involved in immune modulation) .
Q & A
Q. What experimental protocols are recommended for quantifying Glycine, L-alanyl-L-leucyl- in biological samples?
Methodological Answer: Quantitative analysis of Glycine, L-alanyl-L-leucyl- requires ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS). Key parameters include:
- UPLC Setup : C18 reversed-phase column (2.1 × 100 mm, 1.7 µm), mobile phase of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) .
- MS Parameters : Electrospray ionization (ESI) in positive ion mode, m/z range 100–1000, collision energy optimized for peptide fragmentation.
- Internal Standards : Use deuterated glycine (e.g., Glycine-d5) for isotopic correction to improve accuracy .
Q. How can researchers synthesize Glycine, L-alanyl-L-leucyl- with high enantiomeric purity?
Methodological Answer: Solid-phase peptide synthesis (SPPS) is the standard approach:
- Resin Selection : Use Fmoc-protected Wang resin for stepwise coupling.
- Coupling Reagents : HBTU/HOBt in DMF for activating carboxyl groups of L-alanine and L-leucine.
- Deprotection : 20% piperidine in DMF to remove Fmoc groups between steps.
- Cleavage : TFA/water/TIS (95:2.5:2.5) to release the peptide from the resin .
Validate purity via HPLC (>95%) and confirm stereochemistry via circular dichroism (CD) spectroscopy.
Q. What functional groups in Glycine, L-alanyl-L-leucyl- are critical for its biochemical interactions?
Methodological Answer: Key functional groups include:
- Amide Bonds : Stabilize secondary structures (e.g., α-helices) via hydrogen bonding.
- Side Chains : L-leucine’s hydrophobic isobutyl group drives lipid membrane interactions, while glycine enhances conformational flexibility.
- Terminal Groups : Free amino (N-terminal) and carboxyl (C-terminal) groups enable pH-dependent charge states, influencing solubility and receptor binding .
Advanced Research Questions
Q. How can contradictory data on Glycine, L-alanyl-L-leucyl- stability under varying pH conditions be resolved?
Methodological Answer: Discrepancies in stability studies often arise from buffer selection or hydrolysis kinetics. To resolve contradictions:
- Buffer Standardization : Use glycine-HCl (pH 2.5–3.5) or MOPS (pH 7.0) buffers at 30 mM concentration to minimize ionic interference .
- Kinetic Analysis : Perform time-resolved stability assays at 25°C and 37°C, monitoring degradation via LC-MS.
- Hydrolysis Pathways : Identify cleavage sites (e.g., amide bond between glycine and alanine) using tandem MS .
Q. What advanced techniques characterize the conformational dynamics of Glycine, L-alanyl-L-leucyl- in aqueous environments?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign proton signals (e.g., α-protons of glycine at δ 3.5–4.0 ppm) to track backbone flexibility .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to predict hydrophobic clustering of leucine residues.
- Small-Angle X-ray Scattering (SAXS) : Analyze radius of gyration (Rg) to assess compactness in solution .
Q. How do researchers design assays to evaluate the bioactivity of Glycine, L-alanyl-L-leucyl- in neurological models?
Methodological Answer:
- In Vitro Assays : Measure binding affinity to glycine transporters (GlyTs) using radiolabeled [³H]-glycine displacement in HEK293 cells expressing GlyT1/GlyT2 .
- In Vivo Models : Administer the peptide (1–10 mg/kg, i.p.) in rodent models of neuropathic pain, monitoring tactile allodynia via von Frey filaments.
- Data Validation : Cross-reference with knockout models (e.g., GlyT1⁻/⁻ mice) to confirm target specificity .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
